N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a benzo[e]1,4-dioxane ring, a carbonylamino group, and a 4-methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the benzo[e]1,4-dioxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carbonylamino group: This step may involve the reaction of the benzo[e]1,4-dioxane derivative with an isocyanate or a similar reagent.
Attachment of the 4-methylphenoxyacetamide moiety: This can be done through a nucleophilic substitution reaction, where the benzo[e]1,4-dioxane derivative reacts with 4-methylphenoxyacetyl chloride or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or amide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a benzo[e]1,4-dioxane alcohol.
Scientific Research Applications
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of functional groups and the presence of the 4-methylphenoxy moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-6-8-13(9-7-12)23-11-17(21)19-20-18(22)16-10-24-14-4-2-3-5-15(14)25-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOHUMIYMQRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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